1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
Description
1-{1-[(tert-Butoxy)carbonyl]piperidin-4-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring:
Properties
IUPAC Name |
5-(difluoromethyl)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F2N4O4/c1-14(2,3)24-13(23)19-6-4-8(5-7-19)20-10(11(15)16)9(12(21)22)17-18-20/h8,11H,4-7H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWVHLSMQYLRHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C(=C(N=N2)C(=O)O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 2044713-17-7) is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and potential antitumor properties, supported by various studies and data.
- Molecular Formula : C14H20F2N4O4
- Molecular Weight : 346.33 g/mol
- IUPAC Name : 5-(difluoromethyl)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]triazole-4-carboxylic acid
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing triazole rings can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus. The introduction of difluoromethyl groups in triazoles enhances their lipophilicity and may contribute to increased membrane permeability, thereby improving their antimicrobial efficacy .
Antifungal Activity
The antifungal activity of triazole derivatives has been well-documented. The compound has been tested against several phytopathogenic fungi using mycelial growth inhibition assays, showing moderate to excellent antifungal activity. In particular, derivatives with difluoromethyl substitutions have displayed improved effectiveness compared to traditional antifungal agents .
Antitumor Potential
Recent studies have also explored the antitumor potential of triazole derivatives. The compound's structure allows for interactions with biological targets involved in cancer cell proliferation. Preliminary findings suggest that certain modifications to the triazole ring can enhance cytotoxicity against cancer cell lines .
Case Studies
- Antimicrobial Study :
- Antifungal Evaluation :
-
Antitumor Activity :
- A recent investigation into the cytotoxic effects of triazole derivatives on cancer cell lines indicated that modifications like difluoromethyl substitutions could significantly enhance their antitumor efficacy. The compound showed promising results in reducing cell viability in breast cancer cell lines .
Data Table: Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various triazole compounds, including derivatives of 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid, which were tested against a range of bacterial strains. The results demonstrated a promising bactericidal effect, particularly against Gram-positive bacteria .
Anticancer Properties
The triazole scaffold has been explored for its anticancer potential. In vitro studies showed that compounds containing the triazole moiety can inhibit cancer cell proliferation. Specifically, derivatives similar to this compound have been evaluated for their ability to induce apoptosis in various cancer cell lines .
Anti-inflammatory Effects
Another area of investigation is the anti-inflammatory activity of triazole derivatives. Compounds with similar structures have been shown to reduce inflammation markers in animal models. This suggests potential therapeutic applications in treating inflammatory diseases .
Pesticide Development
The unique properties of triazoles have led to their exploration as potential pesticides. Studies have reported that certain triazole derivatives exhibit fungicidal activity against various plant pathogens. The compound has been noted for its efficacy against fungal strains that affect crops, indicating its potential use in agricultural formulations .
Case Study: Antimicrobial Efficacy
In a controlled experiment, a series of triazole derivatives were synthesized and tested for antimicrobial activity. The compound this compound was included in the study and demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics against Staphylococcus aureus and Escherichia coli. This positions it as a candidate for further development as an antimicrobial agent.
Case Study: Anti-cancer Activity
A research team investigated the cytotoxic effects of various triazole derivatives on human cancer cell lines. The compound was found to significantly inhibit cell growth in breast cancer cells (MCF-7), with IC50 values indicating strong potential for development into an anticancer drug.
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group and triazole ring undergo oxidation under specific conditions. For example:
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Reagent : Potassium permanganate () in acidic or alkaline media
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Conditions : Elevated temperatures (60–80°C)
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Products : Oxidation of the triazole ring may yield corresponding oxadiazole derivatives, while the carboxylic acid group remains stable.
Reduction Reactions
The difluoromethyl group and tert-butoxycarbonyl (Boc) protective moiety are susceptible to reduction:
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Reagent : Lithium aluminum hydride ()
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Conditions : Anhydrous tetrahydrofuran (THF), reflux
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Products : Reduction of the Boc group generates a free piperidine amine, while the difluoromethyl group may convert to a methyl group.
Substitution Reactions
The triazole ring participates in nucleophilic substitution, particularly at the 4-position:
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Reagent : Amines (e.g., benzylamine)
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Conditions : coupling in dimethylformamide (DMF)
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Products : Formation of amide derivatives (e.g., -benzyl-4-carboxamide).
Hydrolysis Reactions
The Boc group is labile under acidic hydrolysis:
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Reagent : Trifluoroacetic acid () in dichloromethane
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Conditions : Room temperature, 2–4 hours
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Products : Deprotection yields 1-(piperidin-4-yl)-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid .
Cross-Coupling Reactions
The triazole’s nitrogen atoms enable metal-catalyzed coupling:
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Reagent : Palladium catalysts (e.g., )
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Conditions : Suzuki-Miyaura coupling with aryl boronic acids
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Products : Aryl-substituted triazole derivatives for enhanced bioactivity.
Comparative Reaction Data
| Reaction Type | Key Reagents | Conditions | Primary Products |
|---|---|---|---|
| Oxidation | Acidic/alkaline, 60–80°C | Oxadiazole derivatives | |
| Reduction | THF, reflux | Free piperidine amine, methyl group | |
| Substitution | Benzylamine, | DMF, RT | -Benzyl-4-carboxamide |
| Hydrolysis | DCM, RT, 2–4 hours | Deprotected piperidine-triazole carboxylic acid | |
| Cross-Coupling | Toluene, 80°C | Aryl-substituted triazoles |
Mechanistic Insights
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Boc Deprotection : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by cleavage of the carbamate bond .
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Triazole Reactivity : The 1,2,3-triazole’s electron-deficient nature facilitates nucleophilic substitution at the 4-position.
Stability Considerations
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazole Core
The target compound’s difluoromethyl group at the 5-position distinguishes it from analogs with alternative substituents. Key comparisons include:
Table 1: Substituent Effects on Triazole Derivatives
Heterocycle Core Modifications
Replacing the triazole core with other heterocycles alters electronic properties and binding affinity:
Table 2: Heterocycle Comparisons
Implications :
Piperidine Substitution Patterns
Variations in piperidine substitution impact conformational flexibility and steric effects:
Table 3: Piperidine Substitution Comparisons
Physicochemical and Reactivity Considerations
- Solubility : The carboxylic acid group enhances aqueous solubility, but the Boc group and difluoromethyl reduce it compared to methyl analogs .
- Reactivity : The Boc group is acid-labile, enabling selective deprotection under mild acidic conditions, while the difluoromethyl group resists metabolic oxidation better than methyl .
- Synthetic Routes : Analogs are typically synthesized via ester hydrolysis (e.g., ) or copper-catalyzed cycloaddition (e.g., triazole formation in ).
Q & A
Basic: What are the optimal synthetic routes for preparing this compound?
The synthesis typically involves multi-step reactions starting with tert-butyl-protected piperidine derivatives. Key steps include:
- Coupling Reactions : Formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other cyclization methods.
- Functionalization : Introduction of the difluoromethyl group using reagents like difluoromethyl triflate or via radical-mediated processes.
- Carboxylic Acid Activation : Final hydrolysis of ester intermediates (e.g., ethyl or methyl esters) under basic conditions (e.g., NaOH/EtOH) .
Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures ≥95% purity, as validated by HPLC .
Basic: How can the purity and structural integrity of this compound be verified?
- NMR Spectroscopy : and NMR confirm the tert-butyl group (δ ~1.4 ppm) and triazole protons (δ ~8.0 ppm). NMR identifies difluoromethyl peaks (δ ~-90 ppm) .
- Mass Spectrometry (HRMS) : Exact mass matching (e.g., calculated vs. observed m/z) validates molecular weight.
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>98% by area) .
Advanced: What computational strategies predict reactivity of triazole and piperidine moieties?
- Quantum Chemical Calculations : Density Functional Theory (DFT) models transition states for triazole ring formation and difluoromethylation.
- Reaction Path Searching : Tools like the Artificial Force Induced Reaction (AFIR) method identify low-energy pathways, reducing trial-and-error experimentation .
- Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., DMF vs. THF) for yield improvement .
Advanced: How to address contradictory stability data under varying pH?
- Controlled pH Studies : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC. Acidic conditions (pH < 4) may hydrolyze the tert-butyl carbamate, while neutral/basic conditions preserve stability .
- Kinetic Analysis : Plot degradation rates to identify instability thresholds. Use Arrhenius equations to predict shelf-life under storage conditions .
Basic: What are the recommended storage conditions?
- Temperature : Store at 2–8°C in airtight containers.
- Humidity Control : Use desiccants (silica gel) to prevent hydrolysis of the tert-butyl group.
- Light Protection : Amber vials minimize photodegradation of the triazole ring .
Advanced: Mechanistic insights into the difluoromethyl group’s bioactivity?
- Electron-Withdrawing Effects : The difluoromethyl group increases electrophilicity, enhancing interactions with target enzymes (e.g., kinases or proteases).
- Isotopic Labeling : or isotopes track metabolic stability in vivo.
- Molecular Docking : Simulations (AutoDock Vina) reveal binding affinity changes when substituting -CFH with -CH or -Cl .
Advanced: How to optimize reaction yields during scale-up?
- Design of Experiments (DOE) : Vary parameters (temperature, catalyst loading) to identify critical factors. For example, a 10% increase in CuI catalyst improves triazole cyclization yields by 15% .
- In Situ Monitoring : ReactIR tracks intermediate formation, enabling real-time adjustments.
- Solvent Recycling : Distillation reclaims high-boiling solvents (e.g., DMF), reducing costs .
Basic: Effective spectroscopic techniques for characterization?
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm) and triazole C-N bonds (~1600 cm).
- Multinuclear NMR : NMR distinguishes -CFH from potential byproducts .
Advanced: Resolving discrepancies in reported biological activity data?
- Assay Standardization : Use validated cell lines (e.g., HEK293 vs. HeLa) and control compounds.
- Impurity Profiling : Trace impurities (e.g., deprotected piperidine) may antagonize activity; quantify via LC-MS .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., IC variability due to assay pH) .
Basic: Essential safety precautions for handling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
